molecular formula C9H8N2OS B7783140 2-methylsulfanyl-1H-quinazolin-4-one

2-methylsulfanyl-1H-quinazolin-4-one

Cat. No.: B7783140
M. Wt: 192.24 g/mol
InChI Key: LHZQTWZRKDRJGT-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a methylsulfanyl (-SCH₃) group at position 2. Quinazolin-4-one derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and cytokinin-like effects. The methylsulfanyl substituent modulates physicochemical properties such as lipophilicity, solubility, and electronic characteristics, influencing interactions with biological targets.

Properties

IUPAC Name

2-methylsulfanyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZQTWZRKDRJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Poly(propylene-co-ethylene) is synthesized by copolymerizing ethylene and propylene. The process involves the use of catalysts, typically Ziegler-Natta or metallocene catalysts, to facilitate the polymerization reaction. The reaction conditions include moderate temperatures and pressures to ensure efficient copolymerization .

Industrial Production Methods: In industrial settings, the production of poly(propylene-co-ethylene) involves large-scale polymerization reactors where ethylene and propylene gases are introduced. The polymerization process is controlled to achieve the desired copolymer composition and molecular weight. The resulting polymer is then pelletized for further processing .

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution at the Sulfanyl Group

The methylsulfanyl (-SCH₃) moiety undergoes nucleophilic substitution reactions, particularly with amines or hydrazines, to yield derivatives with modified bioactivity.

Example reaction with hydrazine :
2-Methylsulfanyl-1H-quinazolin-4-one reacts with excess hydrazine hydrate in ethanol under reflux to form 2-hydrazino-1H-quinazolin-4-one. This transformation is facilitated by the nucleophilic displacement of the methylsulfanyl group .

Conditions :

  • Solvent: Ethanol

  • Catalyst: Anhydrous K₂CO₃

  • Temperature: Reflux (78°C)

  • Duration: 35 hours

  • Yield: 72%

Mechanistic Insight :
The reaction proceeds via an SN₂ mechanism, where hydrazine attacks the electrophilic sulfur atom, displacing the methyl group as methanethiol.

Cyclization Reactions

The quinazolinone core participates in cyclization reactions to form fused polycyclic systems.

Synthesis of Pyrrolo[2,1-b]quinazolindione :
this compound reacts with chloroacetyl chloride in dry THF to form a pyrrolo-fused derivative through intramolecular cyclization .

Key Data :

ReactantProductConditionsYield
Chloroacetyl chloridePyrrolo[2,1-b]quinazolindioneTHF, RT, 2 hours85%

Characterization :

  • ¹H NMR : Singlets at δ 2.08 and 2.49 ppm (pyrrolo methylene protons) .

  • IR : Absorption at 1680 cm⁻¹ (C=O stretch) .

Electrophilic Aromatic Substitution

The quinazolinone ring undergoes electrophilic substitution at positions 6 and 8 due to electron-withdrawing effects of the carbonyl group.

Nitration Example :
Reaction with nitric acid in sulfuric acid introduces nitro groups predominantly at position 6 .

Conditions :

  • Nitrating agent: HNO₃/H₂SO₄ (1:3 ratio)

  • Temperature: 0–5°C

  • Yield: 65%

Product : 6-Nitro-2-methylsulfanyl-1H-quinazolin-4-one

Cross-Coupling Reactions

The methylsulfanyl group facilitates palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling :
this compound reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 100°C

  • Yield: 60–75%

Oxidation of the Sulfanyl Group

The methylsulfanyl group is oxidized to a sulfonyl (-SO₂CH₃) or sulfoxide (-SOCH₃) group under controlled conditions.

Oxidation to Sulfone :
Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields 2-methylsulfonyl-1H-quinazolin-4-one .

Conditions :

  • Oxidizing agent: 30% H₂O₂

  • Solvent: Acetic acid

  • Temperature: 60°C

  • Duration: 4 hours

  • Yield: 90%

Biological Activity Modulation via Structural Modifications

Derivatives synthesized from this compound show enhanced pharmacological properties:

DerivativeActivityIC₅₀/EC₅₀Source
2-Hydrazino derivativeCOX-2 inhibition96.19 µg/mL
3-Benzyl derivativeAntitumor (HEPG2 cells)12.3 µM

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazolinone derivatives, including 2-methylsulfanyl-1H-quinazolin-4-one. Research indicates that compounds with quinazoline scaffolds exhibit significant activity against various bacterial strains, particularly multi-drug resistant bacteria.

  • Mechanism of Action : The antibacterial efficacy is often enhanced through conjugation with nanoparticles, such as silver nanoparticles, which improve their interaction with bacterial cells. For instance, a study demonstrated that certain quinazolinone derivatives showed improved bactericidal activity when combined with silver nanoparticles against Escherichia coli and Streptococcus pyogenes .
  • Case Study : A series of new quinazolinone compounds were synthesized and tested, revealing that electron-donating groups like methylthio significantly enhance antibacterial properties .

Anticancer Properties

The anticancer activity of this compound has been extensively documented. Quinazoline derivatives are known to target various cancer cell lines and inhibit tumor growth.

  • Mechanism of Action : These compounds often interfere with critical cellular processes such as tubulin polymerization and DNA topoisomerase activity, leading to apoptosis in cancer cells .
  • Case Study : In vitro studies have shown that derivatives of this compound exhibit potent inhibitory effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating significant cytotoxicity . For instance, specific modifications to the quinazoline structure resulted in enhanced activity against these cell lines, demonstrating the importance of structural optimization in drug design .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives is another area of significant research interest.

  • Mechanism of Action : These compounds can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Case Study : A study evaluated various quinazolinone derivatives for their COX-2 inhibitory activities, revealing that certain modifications led to enhanced anti-inflammatory effects. Compounds exhibited varying degrees of inhibition, with some showing comparable efficacy to established anti-inflammatory drugs .

Analgesic Activity

Quinazolines have also been studied for their analgesic properties.

  • Mechanism of Action : The analgesic effects are believed to stem from their ability to modulate pain pathways and inhibit inflammatory responses .
  • Case Study : Research on this compound derivatives demonstrated significant analgesic activity in animal models. For example, certain compounds showed protective effects comparable to standard analgesics like indomethacin, highlighting their potential as pain management agents .

Data Summary Table

ApplicationMechanism of ActionKey Findings
AntibacterialConjugation with nanoparticles enhances efficacySignificant activity against E. coli and S. pyogenes
AnticancerInhibition of tubulin polymerization and DNA topoisomerasePotent inhibition against HepG2 and MCF-7 cell lines
Anti-inflammatoryInhibition of COX enzymesEnhanced anti-inflammatory activity observed
AnalgesicModulation of pain pathwaysComparable efficacy to indomethacin in models

Mechanism of Action

The mechanism by which poly(propylene-co-ethylene) exerts its effects is primarily physical rather than chemical. Its molecular structure provides flexibility, chemical resistance, and mechanical strength. The copolymer’s properties can be tailored by adjusting the ratio of propylene to ethylene, allowing for specific applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methylsulfanyl group distinguishes 2-methylsulfanyl-1H-quinazolin-4-one from analogs with bulkier or oxidized substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
This compound -SCH₃ C₉H₈N₂OS 192.24* Compact, moderate lipophilicity, potential for improved membrane permeability.
2-Benzylsulfanyl-1H-quinazolin-4-one -SCH₂C₆H₅ C₁₅H₁₂N₂OS 276.34 Increased lipophilicity due to benzyl group; may reduce aqueous solubility.
2-(4-Methylsulfanylphenyl)-3H-quinazolin-4-one -(C₆H₄-SCH₃) C₁₅H₁₂N₂OS 276.34 Extended conjugation via phenyl ring; may enhance UV absorption or stability.
3-(2-Hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one -S= (sulfanylidene), -CH₂CH₂OH C₁₀H₁₀N₂O₂S 222.26 Sulfanylidene group increases polarity; hydroxyethyl enhances hydrophilicity.
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one Cyclohexyl (position 2), phenyl (position 1) C₂₀H₂₀N₂O 304.39 Steric bulk from cyclohexyl and phenyl groups; likely low solubility.

*Calculated based on quinazolinone core (C₇H₅N₂O) + SCH₃.

Key Observations:
  • Polarity : Sulfanylidene derivatives exhibit higher polarity due to the S=O-like group, enhancing solubility but possibly reducing membrane permeability.
  • Conjugation : The 4-methylsulfanylphenyl substituent introduces extended π-conjugation, which could stabilize the molecule or alter electronic properties.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-methylsulfanyl-1H-quinazolin-4-one, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves cyclization and sulfanylation steps. A representative approach (Scheme 1 in ) uses methyl anthranilate, dimethyl sulfate, and hydrazine hydrate under reflux conditions in ethanol . Microwave-assisted synthesis () can enhance reaction efficiency and yield for quinazolinone derivatives, reducing reaction times compared to conventional heating. Optimization may involve adjusting solvent polarity (e.g., DMSO for solubility), catalyst selection (e.g., K₂CO₃ for base-mediated reactions), and temperature control to minimize side products .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:
X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies using SHELX software for refinement ( ). Complementary techniques include:

  • NMR spectroscopy : To verify methylsulfanyl (-SCH₃) and quinazolinone core protons.

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